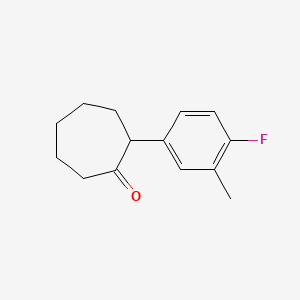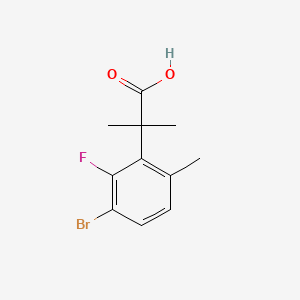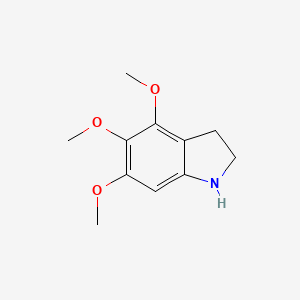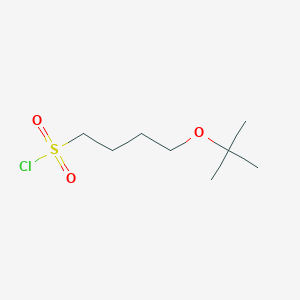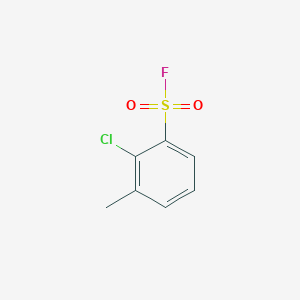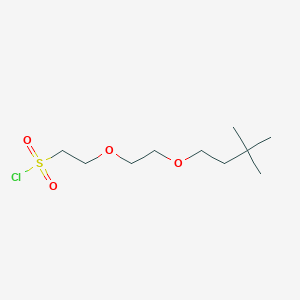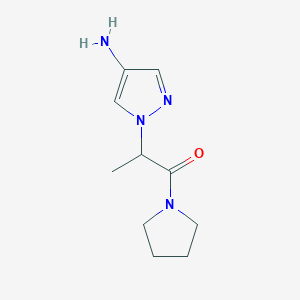![molecular formula C21H22N2O5 B13631159 (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid](/img/structure/B13631159.png)
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a common protecting group in organic synthesis, particularly in the synthesis of peptides .
Métodos De Preparación
The synthesis of (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid typically involves the protection of the amino group using the Fmoc group. This can be achieved through the mixed anhydride method using isobutoxycarbonyl chloride or by the acid chloride method . The compound is isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
Análisis De Reacciones Químicas
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Aplicaciones Científicas De Investigación
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of peptides . In biology, it is used to study protein-protein interactions and enzyme mechanisms . In medicine, it is used in the development of new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of (2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis . The Fmoc group is removed under basic conditions, allowing the amino group to participate in subsequent reactions .
Comparación Con Compuestos Similares
(2R)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoic acid is similar to other Fmoc-protected amino acids, such as (2R)-2-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid and (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-fluoropropanoic acid . it is unique in its structure and reactivity, making it a valuable tool in peptide synthesis .
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C21H22N2O5/c1-21(19(25)26,11-10-18(22)24)23-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H2,22,24)(H,23,27)(H,25,26)/t21-/m1/s1 |
Clave InChI |
JBEPJFMBGYMQJK-OAQYLSRUSA-N |
SMILES isomérico |
C[C@@](CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
CC(CCC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



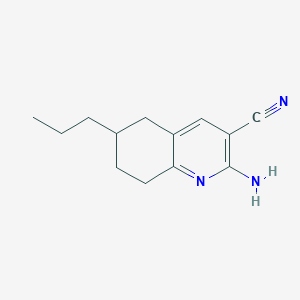
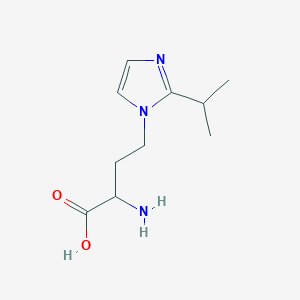
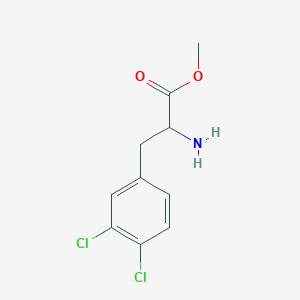
![tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13631115.png)
![rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline](/img/structure/B13631123.png)
